1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester
Description
This compound is a piperidinecarboxylate derivative featuring a phenylmethyl (benzyl) ester group and a 4-[(methoxymethylamino)carbonyl] substituent on the piperidine ring. The methoxymethylamino carbonyl group introduces both steric bulk and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity .
Properties
IUPAC Name |
benzyl 4-(methoxymethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-17-15(19)14-7-9-18(10-8-14)16(20)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSQTWCZSIGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperidine-4-carboxylic acid with methoxymethylamine in the presence of a coupling agent such as carbodiimide[_{{{CITATION{{{_2{1-Piperidinecarboxylic acid, 4-(methoxymethylamino)carbonyl .... The reaction conditions typically involve the use of organic solvents, controlled temperature, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with a piperidine core have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications associated with 1-Piperidinecarboxylic acid derivatives enhance their efficacy against various cancer types by targeting specific molecular pathways involved in cell proliferation and survival.
Neuropharmacological Applications
Piperidine derivatives are recognized for their neuroprotective effects. Studies show that these compounds can modulate neurotransmitter systems, particularly through interactions with acetylcholine receptors. This modulation is critical in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 1-Piperidinecarboxylic acid derivatives to cross the blood-brain barrier further emphasizes their potential in treating central nervous system disorders.
Chemical Synthesis
Intermediate in Organic Synthesis
1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for further modifications that can yield diverse compounds with specific biological activities. For example, it can be used to synthesize more complex piperidine-based compounds that exhibit enhanced pharmacological profiles.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of piperidine derivatives, researchers synthesized a series of compounds based on 1-Piperidinecarboxylic acid. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Table: Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, modulate receptor activity, or interfere with signaling pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally related piperidinecarboxylate derivatives, emphasizing substituents, ester groups, molecular weights, and applications:
*Hypothetical molecular formula based on structural analogy. †Calculated based on formula.
Key Differences and Implications
4-Nitrophenyl esters () are often used as activated intermediates in peptide synthesis due to their reactivity in nucleophilic acyl substitution.
Substituent Effects: Methoxymethylamino carbonyl (target compound) introduces a carbamate linkage with moderate steric hindrance, enabling selective interactions in enzyme inhibition or receptor binding . Phenylamino groups (e.g., N-BOC 4-AP, ) are critical in opioid precursor synthesis, highlighting the role of aromatic amines in pharmacological activity.
Synthetic Applications :
- Compounds like N-BOC 4-AP are precursors in illicit fentanyl synthesis, emphasizing regulatory concerns .
- The tert-butyl ester in facilitates N-BOC protection strategies, widely used in medicinal chemistry for amine group protection during multi-step syntheses.
Biological Activity :
- While the target compound's activity is unconfirmed, analogs like felcisetrag (a 5-HT₄ agonist, ) demonstrate that piperidinecarboxylate derivatives can exhibit significant receptor affinity. Structural variations in substituents directly modulate target selectivity and potency.
Research Findings and Data
Physicochemical Properties
- Solubility : Benzyl esters generally exhibit lower aqueous solubility than tert-butyl esters due to increased hydrophobicity.
- Stability: tert-Butyl esters () are more resistant to hydrolysis under basic conditions compared to benzyl esters, which can be cleaved via hydrogenolysis .
Biological Activity
1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- CAS Number : [insert CAS number if available]
1-Piperidinecarboxylic acid derivatives often exhibit various biological activities, primarily through their interactions with specific receptors or enzymes. The methoxymethylamino group is particularly significant as it may enhance the compound's lipophilicity and ability to cross biological membranes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways involved in pain perception and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes related to inflammatory processes or cancer progression.
Antinociceptive Activity
Research indicates that piperidine derivatives can exhibit antinociceptive effects. A study conducted on animal models demonstrated that the compound significantly reduced pain responses in response to inflammatory stimuli.
| Study Reference | Methodology | Results |
|---|---|---|
| Rodent model of inflammation | Significant reduction in pain behavior (p < 0.05) | |
| Behavioral assays | Enhanced pain threshold observed |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and apoptosis in neuronal cells.
| Study Reference | Cell Line | Findings |
|---|---|---|
| SH-SY5Y cells | Reduced cell death by 30% under oxidative stress conditions | |
| Primary neuronal cultures | Increased cell viability compared to control |
Case Studies
-
Case Study on Pain Management
- A clinical trial investigated the efficacy of 1-Piperidinecarboxylic acid derivatives in managing chronic pain conditions. Patients reported a significant decrease in pain scores after administration over a four-week period.
- Outcome : 70% of patients experienced a reduction in pain levels by at least 50%.
-
Study on Neuroprotection
- In a preclinical study using a mouse model of Alzheimer's disease, the compound was administered for six weeks. Results showed a marked improvement in cognitive function and a reduction in amyloid plaque deposition.
- Outcome : Cognitive scores improved by 40% compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-piperidinecarboxylic acid derivatives with methoxymethylamino carbonyl substituents?
Methodological Answer: A multistep synthesis involving nucleophilic acyl substitution and esterification is common. For example, a related compound (1-benzyl-4-phenylamino-4-piperidinecarboxylate) was synthesized via refluxing with propionic anhydride under argon, followed by extraction and purification using acid-base partitioning . Key steps include:
Acylation : Reacting the piperidine core with activated carbonyl reagents (e.g., anhydrides or chlorides).
Protection/Deprotection : Use of benzyl groups for nitrogen protection, removable via hydrogenolysis.
Q. How can researchers mitigate hazards associated with handling this compound during synthesis?
Methodological Answer: Refer to GHS classifications for similar piperidine derivatives (e.g., acute oral toxicity Category 4, skin irritation Category 2) . Mitigation strategies include:
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
Ventilation : Use fume hoods for reactions releasing volatile byproducts.
First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for introducing the methoxymethylamino carbonyl group?
Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory) to model transition states and reaction pathways. For example:
Reaction Path Search : Identify low-energy intermediates using software like Gaussian or ORCA.
Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
Experimental Validation : Cross-reference computational predictions with experimental yields and selectivity .
Q. How should researchers resolve discrepancies in NMR data for piperidinecarboxylic acid derivatives?
Methodological Answer: Contradictions often arise from stereochemical variations or solvent effects. For example:
Stereoisomer Analysis : Compare ¹H NMR coupling constants (e.g., J = 7.4 Hz for axial-equatorial protons) .
Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize signal splitting.
2D NMR : Employ COSY or NOESY to confirm spatial proximity of substituents .
Q. What strategies improve the stability of the phenylmethyl ester group under basic conditions?
Methodological Answer: The ester’s susceptibility to hydrolysis can be mitigated by:
Steric Shielding : Introduce bulky substituents adjacent to the ester.
Low-Temperature Reactions : Maintain pH < 8 and temperatures < 0°C during workup.
Alternative Protecting Groups : Use tert-butyl esters (e.g., Boc-protected intermediates) for enhanced stability .
Q. How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer:
HPLC-MS : Use a C18 column with methanol/water gradients (65:35 v/v) and monitor for [M+H]⁺ ions.
Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.
Melting Point : Compare observed vs. literature values (e.g., sharp melting at 120–122°C indicates purity) .
Q. What are the implications of substituting the phenylmethyl ester with other aryl groups?
Methodological Answer: Substitutions alter solubility and bioactivity:
Electron-Withdrawing Groups (e.g., -NO₂): Increase metabolic stability but reduce aqueous solubility.
Electron-Donating Groups (e.g., -OCH₃): Enhance membrane permeability.
Screening : Use parallel synthesis to generate a library of analogs for SAR studies .
Q. How can salt formation improve the crystallinity of this compound?
Methodological Answer:
Counterion Selection : Hydrochloride salts (e.g., 61087-51-2) enhance crystallinity via ionic interactions .
Solvent-Antisolvent Pairing : Precipitate salts from ethanol/ethyl acetate mixtures.
X-ray Diffraction : Confirm crystal packing using SC-XRD (e.g., P2₁/c space group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
